molecular formula C14H11NOS B15157742 Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- CAS No. 676591-81-4

Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-

Cat. No.: B15157742
CAS No.: 676591-81-4
M. Wt: 241.31 g/mol
InChI Key: JBFHVPPUYULZSA-UHFFFAOYSA-N
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Description

Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-: is an organic compound with the molecular formula C14H11NOS It is a derivative of benzonitrile, where the 3-position is substituted with a sulfinyl group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- typically involves the reaction of 3-bromobenzonitrile with 4-methylphenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry: Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of sulfinyl groups on biological activity. It may also be employed in the development of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. Additionally, the nitrile group can participate in coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-: This compound is similar but has a sulfonyl group instead of a sulfinyl group.

    Benzonitrile, 3-[(4-methylphenyl)thio]-: This compound has a thioether group instead of a sulfinyl group.

    Benzonitrile, 3-[(4-methylphenyl)oxy]-: This compound has an ether group instead of a sulfinyl group.

Uniqueness: Benzonitrile, 3-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical and physical properties. The sulfinyl group can undergo oxidation and reduction reactions, providing versatility in chemical synthesis. Additionally, the compound’s ability to form specific interactions with biological targets makes it valuable in medicinal chemistry .

Properties

CAS No.

676591-81-4

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

3-(4-methylphenyl)sulfinylbenzonitrile

InChI

InChI=1S/C14H11NOS/c1-11-5-7-13(8-6-11)17(16)14-4-2-3-12(9-14)10-15/h2-9H,1H3

InChI Key

JBFHVPPUYULZSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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